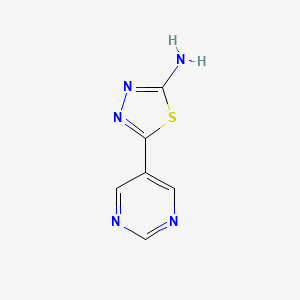

2-Amino-5-(5-pyrimidinyl)-1,3,4-thiadiazole

Description

2-Amino-5-(5-pyrimidinyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 2 and a pyrimidinyl moiety at position 3. These compounds are notable for their diverse applications in medicinal chemistry, materials science, and industrial applications due to their tunable electronic properties and biological activity .

Properties

Molecular Formula |

C6H5N5S |

|---|---|

Molecular Weight |

179.21 g/mol |

IUPAC Name |

5-pyrimidin-5-yl-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C6H5N5S/c7-6-11-10-5(12-6)4-1-8-3-9-2-4/h1-3H,(H2,7,11) |

InChI Key |

QDZGNBMNWHGJMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=N1)C2=NN=C(S2)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Grinding Method Using Phosphorus Pentachloride (PCl5)

This method involves a solid-phase reaction where thiosemicarbazide, a carboxylic acid derivative (in this case, 5-pyrimidinecarboxylic acid), and phosphorus pentachloride are mixed and ground at room temperature.

- Mix A mol of thiosemicarbazide, B mol of 5-pyrimidinecarboxylic acid, and C mol of phosphorus pentachloride in a dry reaction vessel.

- Grind the mixture evenly at room temperature until the reaction completes.

- Let the mixture stand to obtain a crude product.

- Add an alkaline solution to adjust the pH to 8–8.2.

- Filter the mixture, dry the filter cake, and recrystallize to obtain the pure compound.

| Reagent | Molar Ratio (A:B:C) |

|---|---|

| Thiosemicarbazide | 1 |

| 5-Pyrimidinecarboxylic acid | 1 to 1.2 |

| Phosphorus pentachloride | 1 to 1.2 |

- Short reaction time.

- Mild reaction conditions.

- Low equipment requirements.

- High yield (>91% reported).

- Low toxicity and cost of phosphorus pentachloride.

- Simple post-treatment.

This method is noted for its efficiency and environmental friendliness compared to traditional liquid-phase syntheses.

Cyclodehydration Using Phosphorus Oxychloride (POCl3)

A widely used method involves cyclodehydration of the corresponding aromatic carboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride.

- Stir a mixture of 3 mmol of 5-pyrimidinecarboxylic acid and 10 mL of POCl3 at room temperature for 20 minutes.

- Add 3 mmol of thiosemicarbazide.

- Heat the mixture at 80–90 °C for 1 hour with stirring.

- Cool the reaction mixture in an ice bath.

- Add 40 mL of water carefully and reflux for 4 hours.

- Cool and basify the solution to pH 8 using 50% sodium hydroxide solution.

- Stir, filter the precipitate, and recrystallize the product.

- This method typically yields high-purity 2-amino-5-(5-pyrimidinyl)-1,3,4-thiadiazole with yields generally above 80%.

- The recrystallized product is suitable for further chemical modifications.

Acid-Mediated Cyclization in Sulfuric Acid and Polyphosphoric Acid (PPA)

This older but effective method uses a mineral acid medium comprising sulfuric acid and polyphosphoric acid to cyclize thiosemicarbazide and the corresponding acid.

- Prepare an acid mixture of 15–35% sulfuric acid and 65–85% polyphosphoric acid by weight.

- Maintain the acid mixture at 10–15 °C.

- Add 0.2 mole of 4-methyl-3-thiosemicarbazide followed by 0.2 mole of the corresponding acid (e.g., 5-pyrimidinecarboxylic acid).

- Allow the temperature to rise exothermically and maintain at 100–105 °C for 3 hours.

- Quench the reaction with water and toluene.

- Adjust pH to about 7 with ammonium hydroxide.

- Separate the toluene layer, dry, and evaporate solvent to yield the product.

- Yields of up to 93% have been reported for alkyl-substituted thiadiazoles.

- The method is robust but requires careful handling of corrosive acids and temperature control.

Comparative One-Pot Synthesis Using POCl3 and SOCl2

A comparative study explored different one-pot synthetic methods for 2-amino-1,3,4-thiadiazole derivatives, including the target compound.

- Equimolar amounts of aromatic carboxylic acid and thiosemicarbazide are heated in excess POCl3 for 30 minutes.

- Water is added, and the mixture is refluxed for 3 hours.

- After cooling, the mixture is neutralized with saturated KOH, filtered, dried, and recrystallized.

- Aromatic carboxylic acid is converted to acid chloride by heating with thionyl chloride at 70 °C.

- Thiosemicarbazide in ethanol with a catalytic amount of sulfuric acid is subjected to ultrasonic irradiation at 80 °C for 30 minutes.

- The product is isolated by filtration and recrystallization.

- The POCl3 method generally provides higher yields and purer products.

- The SOCl2 method is faster but may require ultrasonic equipment and careful control of reaction conditions.

- Both methods are suitable for preparing this compound with modifications.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Solid-Phase Grinding (PCl5) | Thiosemicarbazide + 5-pyrimidinecarboxylic acid + PCl5; room temp grinding | <1 hour (grinding + standing) | >91 | Mild, simple, low equipment, high yield | Requires dry conditions |

| Cyclodehydration (POCl3) | Thiosemicarbazide + 5-pyrimidinecarboxylic acid + POCl3; 80–90 °C | ~5 hours (including reflux) | 80–85 | High purity, adaptable | Requires careful temperature control |

| Acid Cyclization (H2SO4 + PPA) | Thiosemicarbazide + acid in sulfuric acid/PPA; 100–105 °C | 3 hours | Up to 93 | High yield, well-established | Harsh conditions, corrosive acids |

| One-Pot (SOCl2 + Ultrasonic) | Acid chloride + thiosemicarbazide + H2SO4; ultrasonic irradiation | ~1 hour | Moderate | Fast, uses ultrasonic irradiation | Requires special equipment |

Research Data and Characterization

- Melting Point: Typically around 275–276 °C for related derivatives, indicating high purity.

- Spectroscopic Data: Characteristic NMR and IR signals confirm the formation of the 1,3,4-thiadiazole ring and the pyrimidinyl substituent.

- Elemental Analysis: Consistent with calculated values for C, H, N, and S content, confirming compound identity and purity.

Scientific Research Applications

2-Amino-5-(5-pyrimidinyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Amino-5-(5-pyrimidinyl)-1,3,4-thiadiazole varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways involved can include binding to active sites, disrupting cellular processes, or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Effects on Fluorescence Properties

- Its fluorescence is weaker compared to hydroxyl-substituted analogues .

- 2-Amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS): Exhibits dual fluorescence due to molecular aggregation and charge transfer facilitated by the ortho-hydroxyl group. This property is pH-dependent and concentration-sensitive, making TS a candidate for molecular probes .

- 2-Amino-5-(2-hydroxy-5-sulfobenzoyl)-1,3,4-thiadiazole (TSF): The sulfonic acid group modifies aggregation behavior, leading to partially overlapping fluorescence spectra. This highlights the role of electron-withdrawing substituents in modulating emission profiles .

Table 1: Fluorescence Properties of Selected Analogues

| Compound | Substituent | Fluorescence Characteristics | Key Application |

|---|---|---|---|

| TB | Phenyl | Single emission band | Baseline studies |

| TS | 2-Hydroxyphenyl | Dual emission (aggregation-dependent) | Molecular probes |

| TSF | 2-Hydroxy-5-sulfobenzoyl | Overlapping dual emission | pH-sensitive materials |

Key Findings and Implications

Substituent Position Matters : Ortho-hydroxyl groups (TS) enable dual fluorescence, while para-substituents (a1) enhance corrosion inhibition.

Electronic Effects : Nitro groups boost antimicrobial and thermal stability, whereas hydroxyl groups improve anticancer activity.

Industrial Relevance : Bromobenzyl derivatives (a1) outperform nitro analogues in corrosion inhibition, highlighting substituent-dependent surface interactions .

Biological Activity

2-Amino-5-(5-pyrimidinyl)-1,3,4-thiadiazole is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This compound and its derivatives have been studied for their potential therapeutic applications, particularly in oncology and infectious diseases. The structural characteristics of thiadiazoles, including their ability to mimic nucleobases, contribute to their biological efficacy.

Chemical Structure and Properties

The compound features a five-membered ring containing nitrogen and sulfur atoms, which enhances its pharmacological properties. The presence of the pyrimidine moiety adds to its bioactivity by facilitating interactions with biological targets such as enzymes and receptors.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound derivatives. For instance:

- Inhibition of Cancer Cell Proliferation : A series of derivatives demonstrated significant anti-proliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values ranged from 0.74 to 10.0 μg/mL for these lines, indicating potent cytotoxicity .

- Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit key enzymes involved in cancer cell proliferation, such as topoisomerase II and histone deacetylase .

Antiviral Activity

Research has also explored the antiviral properties of thiadiazole derivatives:

- Inhibition of Viral Replication : Some compounds have shown inhibitory effects against viruses like HIV-1. For example, docking studies indicated potential interactions with viral proteins, although some derivatives exhibited lower activity compared to established antiviral agents .

- Mechanistic Insights : The antiviral activity is likely mediated through disruption of viral replication processes, potentially by mimicking nucleobases or interfering with enzymatic functions critical for viral life cycles .

Antimicrobial Properties

Thiadiazole derivatives are recognized for their broad-spectrum antimicrobial activities:

- Bacterial Inhibition : Compounds have shown significant antibacterial effects against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). Minimum inhibitory concentration (MIC) values reported include 32.6 μg/mL against various strains .

- Fungal Activity : Certain derivatives also display antifungal properties, with effective inhibition against strains like Aspergillus niger and Candida albicans .

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound derivatives:

Case Studies

Several case studies illustrate the effectiveness of thiadiazole derivatives:

- Anticancer Study : A study involving a series of 1,3,4-thiadiazole derivatives showed that compounds with specific substitutions at the C-5 position significantly inhibited growth in human cancer cell lines (HCT116 and MCF-7) with notable apoptosis induction .

- Antiviral Research : Another study focused on the synthesis of novel thiadiazole derivatives that exhibited promising antiviral activity against HIV-1 in vitro, suggesting a potential pathway for drug development targeting viral infections .

- Antimicrobial Efficacy : Research on transition metal complexes derived from thiadiazoles demonstrated enhanced antibacterial activity compared to standard drugs against resistant bacterial strains such as Klebsiella pneumoniae .

Chemical Reactions Analysis

Chemical Reactivity

The compound’s reactivity stems from its amino group and thiadiazole ring :

2.1 Functional Group Reactivity

-

Amino group : Participates in nucleophilic substitution , enabling alkylation or acylation.

-

Thiadiazole ring : Undergoes electrophilic substitution due to electron-deficient sulfur and nitrogen atoms.

2.2 Reaction Types

-

Metal coordination : Forms complexes with transition metals via thiadiazole N/S atoms.

-

Derivatization : Modifications at the amino group (e.g., sulfonation) or pyrimidine ring (e.g., methylation) enhance biological activity .

Analytical Characterization

Key techniques used to confirm structural integrity:

Structural Modifications for Enhanced Activity

Substituent variations significantly impact bioactivity:

Q & A

What are the recommended synthetic strategies for 2-amino-5-(5-pyrimidinyl)-1,3,4-thiadiazole, and how do reaction conditions influence yield and purity?

Answer:

The synthesis of thiadiazole derivatives typically involves cyclization of thiosemicarbazides with phosphorus oxychloride (POCl₃) as both a solvent and catalyst. For example, 2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole was synthesized from salicylic acid and thiosemicarbazide under POCl₃-mediated conditions, achieving high yields (80–90%) with short reaction times (<2 hours) . Substituent effects (e.g., electron-withdrawing groups like pyrimidinyl) may require optimized stoichiometry or temperature to avoid side reactions. Purity can be verified via thin-layer chromatography (TLC) and recrystallization in ethanol/water mixtures .

How can spectroscopic and computational methods elucidate the electronic properties and tautomeric behavior of this compound?

Answer:

- Spectroscopy: FT-IR and ¹H-NMR are critical for confirming functional groups (e.g., NH₂ at ~3,400 cm⁻¹) and aromatic protons in the pyrimidinyl ring (δ 7.5–8.5 ppm) . Raman spectroscopy can detect sulfur-nitrogen vibrational modes (~650 cm⁻¹) in the thiadiazole core .

- Computational Studies: Density Functional Theory (DFT) predicts tautomeric stability (e.g., thione vs. thiol forms) and electronic transitions. For example, B3LYP/SDD calculations on analogous thiadiazoles revealed bond angles (C-S-N ~105°) and HOMO-LUMO gaps (~4.5 eV), correlating with fluorescence properties . Solvent effects (water, DMSO) can be modeled using polarizable continuum models (PCM) to predict solubility and reactivity .

What experimental models are suitable for evaluating the biological activity of this compound, and how do structural modifications impact efficacy?

Answer:

- In vitro Models: Human non-small lung carcinoma (A549) and glioblastoma (U87) cell lines are used to assess antiproliferative activity via MTT assays. For example, 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives showed IC₅₀ values of 12–25 µM by inhibiting ERK signaling pathways .

- Structure-Activity Relationships (SAR): Pyrimidinyl substituents enhance π-π stacking with kinase active sites (e.g., Bcl-2 inhibitors). Bromine or nitro groups at the 5-position increase electrophilicity, improving binding but potentially reducing solubility .

How can contradictions in reported biological data for thiadiazole derivatives be resolved?

Answer:

Discrepancies often arise from:

- Experimental Variability: Differences in cell culture conditions (e.g., serum concentration, passage number) affect viability assays. Standardized protocols (e.g., CLSI guidelines) are recommended .

- Solubility and Stability: Poor aqueous solubility may lead to false negatives. Use DMSO stocks (<0.1% v/v) and confirm compound stability via HPLC pre-/post-assay .

- Substituent Effects: Meta-substituted pyrimidinyl groups may sterically hinder target engagement compared to para-substituted analogs. Molecular docking (AutoDock Vina) can predict binding poses and validate experimental IC₅₀ values .

What advanced techniques characterize the supramolecular interactions of this compound in drug delivery systems?

Answer:

- Liposomal Encapsulation: Fluorescent thiadiazoles (e.g., TB, TS derivatives) exhibit dual emission in DPPC liposomes, monitored via steady-state and time-resolved fluorescence. Partition coefficients (log P) >2.0 indicate strong membrane embedding .

- Surface Plasmon Resonance (SPR): Real-time binding kinetics (ka/kd) to serum albumin or DNA can be measured. For example, 2-amino-5-phenyl-thiadiazole showed a KD of 10⁻⁶ M with BSA, suggesting prolonged circulation .

What safety protocols are recommended for handling this compound, given structural analogs' carcinogenic potential?

Answer:

- Hazard Classification: Analogous nitro-furyl thiadiazoles are IARC Group 2B carcinogens. Assume similar risks; use fume hoods, nitrile gloves, and lab coats .

- Waste Disposal: Neutralize acidic/basic residues before incineration. Avoid aqueous release due to potential ecotoxicity .

- First Aid: For skin contact, wash with 10% sodium bicarbonate; eye exposure requires 15-minute saline irrigation .

How do thermodynamic properties (e.g., enthalpy of formation) influence the stability of this compound?

Answer:

Combustion calorimetry and DSC analysis of methyl/ethyl-substituted thiadiazoles revealed ΔfH° values ranging from +80 to +120 kJ/mol, indicating moderate stability. Pyrimidinyl groups increase resonance stabilization but may lower melting points (mp ~180°C vs. 210°C for bromophenyl analogs) . Stability in solution follows the order: DMSO > DMF > water, with hydrolysis rates <5% after 24 hours at pH 7.4 .

What computational workflows validate the crystallographic data of thiadiazole derivatives?

Answer:

Single-crystal X-ray diffraction (SC-XRD) paired with Mercury software confirms bond lengths (C-S: 1.68 Å) and angles (N-C-N: 115°). For 2-amino-5-(salicylideneamino)-1,3,4-thiadiazole, hydrogen-bonding networks (N-H···S) stabilize monoclinic P2₁/c symmetry . Discrepancies between experimental and DFT-optimized geometries (>0.05 Å) suggest solvent or packing effects requiring Hirshfeld surface analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.